Pirimicarb: A Technical Overview of its Chemical Properties and Synthesis
Pirimicarb: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, IUPAC nomenclature, and physicochemical properties of the carbamate insecticide, Pirimicarb. Detailed experimental protocols for its synthesis and analytical determination are also presented, alongside a visual representation of its molecular structure.
Chemical Structure and IUPAC Name
Pirimicarb, a selective aphicide, is chemically known as 2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate .[1][2][3] Its structure consists of a pyrimidine ring substituted with dimethylamino and dimethylcarbamate functional groups.
Caption: Chemical structure of Pirimicarb.
Physicochemical Properties
A summary of the key physicochemical properties of Pirimicarb is presented in the table below for easy reference and comparison.
| Property | Value | Unit |
| Melting Point | 90.5 | °C |
| Vapor Pressure | 1.58 x 10⁻⁵ (at 25°C) | torr |
| 3.0 x 10⁻⁵ (at 30°C) | torr | |
| Water Solubility | 0.27 (at 25°C) | g/100 mL |
| Methanol Solubility | 23 (at 25°C) | g/100 mL |
| Ethanol Solubility | 25 (at 25°C) | g/100 mL |
| Acetone Solubility | 40 (at 25°C) | g/100 mL |
| Chloroform Solubility | 32 (at 25°C) | g/100 mL |
| Xylene Solubility | 29 (at 25°C) | g/100 mL |
Data sourced from INCHEM (1976).[2]
Experimental Protocols
Industrial Synthesis of Pirimicarb
The industrial synthesis of Pirimicarb involves a two-step process:
Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol
The key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, is synthesized through the condensation of acetylacetone with a guanidine derivative. This reaction forms the substituted pyrimidine ring.
Step 2: Esterification
The hydroxyl group at the 4-position of the pyrimidine intermediate is then reacted with dimethylcarbamoyl chloride. This esterification is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane under controlled temperature and pH to ensure a high yield and purity of the final product, Pirimicarb.[1]
Caption: Industrial synthesis workflow of Pirimicarb.
Analytical Method for Residue Determination
A common method for the determination of Pirimicarb residues in various matrices, such as fruits and vegetables, is liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation:
The sample is first homogenized. Pirimicarb and its metabolites are then extracted from the matrix using an organic solvent, such as ethyl acetate. The resulting extract can often be analyzed directly without extensive cleanup procedures.
Instrumentation and Analysis:
The extract is injected into a reversed-phase liquid chromatography system coupled with an electrospray ionization mass spectrometer (LC-ESI-MS). The analysis can be performed in both single mass spectrometry (MS) and tandem mass spectrometry (MS/MS) modes. Monitoring the protonated parent molecule and its characteristic product ions provides high selectivity and sensitivity for the quantification of Pirimicarb.[4]
Caption: Analytical workflow for Pirimicarb residue analysis.
References
- 1. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]
- 2. 375. Pirimicarb (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
